molecular formula C3H6O2S B1199463 (Methylthio)acetic acid CAS No. 2444-37-3

(Methylthio)acetic acid

Cat. No.: B1199463
CAS No.: 2444-37-3
M. Wt: 106.15 g/mol
InChI Key: HGTBAIVLETUVCG-UHFFFAOYSA-N
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Description

(Methylthio)acetic acid is an organic compound with the chemical formula C₃H₆O₂S. It is a colorless liquid with a distinctive sulfurous odor. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Methylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of chloroacetic acid with methanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

ClCH2COOH+CH3SHCH3SCH2COOH+HCl\text{ClCH}_2\text{COOH} + \text{CH}_3\text{SH} \rightarrow \text{CH}_3\text{SCH}_2\text{COOH} + \text{HCl} ClCH2​COOH+CH3​SH→CH3​SCH2​COOH+HCl

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: (Methylthio)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted acetic acids depending on the nucleophile used.

Scientific Research Applications

Synthesis Applications

(Methylthio)acetic acid serves as an important intermediate in the synthesis of various organic compounds. Notably, it is utilized in the production of:

  • Pharmaceuticals : It is involved in synthesizing complex molecules such as (5S,6S,8S)-8-acetoxy-6-(3,4-methylenedioxyphenyl)-1-[(methylthio)-acetyl]-1-azaspiro[4.4]nonane, which has potential therapeutic applications .
  • Corrosion Inhibitors : Research indicates that derivatives of this compound can be effective as corrosion inhibitors for mild steel in acidic environments, enhancing the longevity of metal structures .

Xenobiotic Metabolite

This compound acts as a xenobiotic metabolite, suggesting its role in biological systems where it may influence metabolic pathways or serve as a marker for certain biochemical processes .

Enzyme Inhibition

This compound has been identified as an irreversible inhibitor of sarcosine oxidase, which plays a role in metabolic pathways related to amino acids. Its ability to prevent complete enzyme inactivation during modification highlights its potential utility in biochemical research and therapeutic contexts .

Material Science Applications

This compound has been explored for its potential use in material sciences due to its unique chemical properties:

  • Copper Complexation : Studies have investigated the formation of complexes between this compound and copper(II), which could have implications for catalysis and materials development .

Case Study 1: Corrosion Inhibition

A study focusing on the adsorption characteristics of (4-amino-2-methyl-5-pyrimidinyl methylthio)acetic acid on mild steel demonstrated significant corrosion resistance when applied in hydrochloric acid solutions. The electrochemical analysis revealed that these compounds effectively reduced corrosion rates by forming protective layers on metal surfaces .

Case Study 2: Pharmaceutical Synthesis

Research conducted by Sigma-Aldrich highlighted the synthesis of complex pharmaceutical intermediates using this compound. The study outlined specific reaction conditions that optimize yield and purity, contributing valuable insights into the efficient production of bioactive compounds .

Comparative Data Table

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for pharmaceutical compoundsEffective in synthesizing complex molecules
Corrosion InhibitionUsed as an inhibitor for mild steel in acidic environmentsSignificant reduction in corrosion rates observed
Enzyme InhibitionIrreversible inhibitor of sarcosine oxidasePrevents complete enzyme inactivation
Material ScienceFormation of complexes with copper(II)Potential applications in catalysis

Mechanism of Action

The mechanism of action of (Methylthio)acetic acid involves its ability to act as a nucleophile in various chemical reactions. Its sulfur atom can donate electron pairs, making it reactive towards electrophiles. This property allows it to participate in a wide range of chemical transformations, including nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

(Methylthio)acetic acid can be compared with other similar compounds such as:

    Thioacetic acid: Similar in structure but lacks the methyl group.

    Methanesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

    Ethylthioacetic acid: Has an ethyl group instead of a methyl group.

Uniqueness: this compound is unique due to its specific combination of a methylthio group and a carboxylic acid group, which imparts distinct reactivity and properties compared to its analogs.

Biological Activity

(Methylthio)acetic acid, with the chemical formula C3_3H6_6O2_2S and CAS number 2444-37-3, is a sulfur-containing organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a methylthio group attached to an acetic acid moiety. Its molecular weight is approximately 106.14 g/mol, and it has a melting point of 13-14 °C and a boiling point of 225.9 °C at 760 mmHg. The density is reported to be around 1.2 g/cm³ .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may contribute to its potential protective effects against oxidative stress-related diseases.
  • Chemopreventive Effects : In vitro and in vivo studies have demonstrated that this compound may act as a chemopreventive agent against certain types of cancer. For instance, research on Japanese pickling melons has suggested its role in inhibiting carcinogenesis .
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens, indicating potential applications in food preservation and therapeutic settings.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest:

  • Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, potentially influencing processes such as detoxification and metabolism of xenobiotics .
  • Cell Signaling Pathways : this compound could modulate cell signaling pathways related to inflammation and apoptosis, contributing to its anticancer properties .

Case Studies

  • Chemopreventive Study : A study involving Japanese pickling melons indicated that this compound could reduce the incidence of tumors in animal models exposed to carcinogens. The results highlighted its potential as a dietary supplement for cancer prevention .
  • Antioxidant Research : Various assays have demonstrated that this compound possesses significant antioxidant activity, comparable to known antioxidants like ascorbic acid. This activity was assessed using DPPH radical scavenging assays and ABTS assays, suggesting its utility in nutraceutical applications .
  • Microbial Inhibition : In laboratory settings, this compound exhibited effective antimicrobial properties against gram-positive and gram-negative bacteria. This suggests potential applications in developing natural preservatives or therapeutic agents against infections .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to other similar compounds:

Compound Name Chemical Structure Biological Activity
This compoundC3_3H6_6O2_2SAntioxidant, chemopreventive, antimicrobial
Acetic AcidC2_2H4_4O2_2Solvent, food preservative
Methyl MercaptanC2_2H6_6SOdorant, potential antimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Methylthio)acetic acid, and what experimental conditions optimize yield?

this compound can be synthesized via esterification followed by acid hydrolysis. For example, refluxing methylthioacetic acid with ethanol and p-toluenesulfonic acid in toluene at 20°C for 5 hours achieves a 78% yield . Characterization via reverse-phase HPLC with UV detection (230 nm) is recommended to monitor reaction progress and purity, using an isocratic mobile phase of 18% acetonitrile in 0.1% trifluoroacetate .

Q. How should this compound be characterized to confirm identity and purity in new studies?

Key methods include:

  • HPLC-UV analysis : Retention times of 3.5 min for this compound and 23.5 min for its ethyl ester derivative .
  • Physical properties : Refractive index, boiling point, and density measurements (e.g., as reported for similar thioether analogs) .
  • Spectral data : Provide 1^1H NMR, 13^{13}C NMR, and mass spectrometry data, adhering to IUPAC guidelines for compound identification .

Q. What precautions are necessary for handling this compound in laboratory settings?

The compound is classified as a skin and eye irritant (GHS Category 2/2A). Use personal protective equipment (PPE) and avoid contact with strong acids, alkalis, or oxidizing agents. Store in a cool, dry environment, and monitor for decomposition products under extreme conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying experimental conditions?

Stability discrepancies may arise from differences in solvent systems, temperature, or incompatible materials. For example, decomposition in acidic/basic conditions can generate toxic fumes . To address this:

  • Perform accelerated stability studies using controlled temperature/pH conditions.
  • Compare HPLC profiles before and after stress testing to identify degradation products .
  • Validate findings against published protocols, ensuring methodological transparency .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Use two-way ANOVA with post hoc Bonferroni corrections for multiple comparisons, as demonstrated in enzyme inhibition assays . For non-normally distributed data, apply non-parametric tests (e.g., Mann-Whitney U). Report effect sizes and 95% confidence intervals to contextualize significance beyond p-values .

Q. How can the reproducibility of this compound’s biochemical applications (e.g., enzyme inhibition) be improved across laboratories?

  • Standardize protocols : Detail enzyme concentrations, incubation times, and buffer compositions (e.g., artificial gastric juice at 37°C for hydrolysis studies) .
  • Validate assays : Include positive/negative controls (e.g., known inhibitors) and report IC50_{50} values with triplicate measurements .
  • Share raw data : Provide supplementary HPLC chromatograms and statistical code to enhance transparency .

Q. What strategies mitigate interference from this compound derivatives in complex biological matrices?

  • Sample preparation : Use solid-phase extraction (SPE) to isolate the compound from metabolites or degradation products.
  • Chromatographic optimization : Adjust acetonitrile gradients in HPLC to resolve overlapping peaks .
  • Cross-validate with alternative methods : Compare UV detection with mass spectrometry for specificity .

Q. Methodological Considerations

Q. How should conflicting data on this compound’s reactivity with transition metals be addressed?

Conflicting reports (e.g., copper complex formation vs. inertness) may stem from varying pH or metal oxidation states. To reconcile:

  • Conduct kinetic studies under controlled pH and temperature.
  • Characterize metal-ligand ratios via titration calorimetry or X-ray crystallography.
  • Cite prior methodologies to highlight experimental variables .

Q. What experimental designs are critical for studying this compound’s role in multi-step organic syntheses?

  • Stepwise monitoring : Use inline IR or NMR to track intermediate formation.
  • Scale-up considerations : Optimize solvent volumes and catalyst loading based on small-scale trials .
  • Purity thresholds : Ensure starting materials are ≥95% pure to avoid side reactions .

Properties

IUPAC Name

2-methylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2S/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTBAIVLETUVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10179195
Record name (Methylthio)acetic acid
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Molecular Weight

106.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2444-37-3
Record name (Methylthio)acetic acid
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Record name 2444-37-3
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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